4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)-
Overview
Description
Mechanism of Action
The mechanism of action of Diclofenac is related to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, induce apoptosis, have neuroprotective effects, and have antiplatelet and antithrombotic effects. In addition, Diclofenac has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Diclofenac in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Diclofenac in lab experiments is that it can have off-target effects, which may complicate the interpretation of results. In addition, Diclofenac is known to have a short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the scientific research application of Diclofenac. One area of interest is the development of new formulations of Diclofenac that can improve its bioavailability and effectiveness. Another area of interest is the investigation of the potential therapeutic benefits of Diclofenac in other fields, such as dermatology and ophthalmology. Finally, there is a need for further research to better understand the off-target effects of Diclofenac and how they may impact its use in lab experiments.
Scientific Research Applications
Diclofenac has been extensively studied for its potential therapeutic benefits in various fields. In the field of cancer research, studies have shown that Diclofenac can inhibit the growth of cancer cells and induce apoptosis. In the field of neuroscience, Diclofenac has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In the field of cardiovascular research, Diclofenac has been shown to have antiplatelet and antithrombotic effects, which may be useful in the prevention of cardiovascular disease.
properties
IUPAC Name |
6,8-dichloro-2-(4-methylphenyl)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-2-4-10(5-3-9)15-8-14(19)12-6-11(17)7-13(18)16(12)20-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSBMBLDPBPFIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350975 | |
Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88953-00-8 | |
Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.